3-(2-(Azetidin-3-yloxy)ethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-[2-(azetidin-3-yloxy)ethyl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-2-9(6-11-4-1)3-5-13-10-7-12-8-10/h1-2,4,6,10,12H,3,5,7-8H2 |
InChI Key |
RXRXSOKDHFOVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCC2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Azetidin 3 Yloxy Ethyl Pyridine and Analogous Structures
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For 3-(2-(Azetidin-3-yloxy)ethyl)pyridine, the most logical disconnections involve the ether linkage and the bonds forming the azetidine (B1206935) ring.

A plausible retrosynthetic analysis for this compound, highlighting the key disconnection at the ether bond.
Identification of Primary Precursors and Key Intermediates
The primary disconnection of the ether bond (C-O) is the most strategically sound approach. This bond can be formed via a nucleophilic substitution, such as the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This disconnection simplifies the target molecule into two key precursors:
The Pyridine (B92270) Fragment: 2-(Pyridin-3-yl)ethanol. This alcohol can act as the nucleophile (in its alkoxide form) or be converted into an electrophile (e.g., 2-(pyridin-3-yl)ethyl bromide).
The Azetidine Fragment: 3-Hydroxyazetidine. This fragment contains the strained four-membered ring. Due to the reactivity of the secondary amine and the hydroxyl group, it is almost always used with protecting groups in a synthesis. A key intermediate would therefore be an N-protected 3-hydroxyazetidine or an N-protected 3-haloazetidine.
The forward synthesis, a Williamson ether synthesis, would involve the reaction of an alkoxide with an alkyl halide. pearson.com For this target, two primary routes emerge from this disconnection:
Route A: Reaction of the sodium salt of 2-(pyridin-3-yl)ethanol with N-protected 3-chloroazetidine.
Route B: Reaction of N-protected 3-hydroxyazetidine (as its sodium salt) with a 2-(pyridin-3-yl)ethyl halide or tosylate.
Route B is generally preferred as it avoids the potential for elimination reactions that can occur with secondary halides like 3-chloroazetidine. libretexts.org
Convergent versus Linear Synthetic Approaches
The synthesis of this compound can be designed as either a linear or a convergent sequence.
| Synthetic Approach | Description | Advantages | Disadvantages |
| Linear | The molecule is assembled in a single, sequential pathway. | Simpler to plan conceptually. | Lower overall yield, longer process. |
| Convergent | Key fragments are synthesized independently and then combined. | Higher overall yield, greater flexibility, easier purification of intermediates. | Requires more complex initial planning. |
This interactive table compares linear and convergent synthetic approaches.
Synthesis of the Azetidine Core
The construction of the strained four-membered azetidine ring is a critical part of the synthesis. nih.gov Azetidines are more stable than their three-membered aziridine (B145994) counterparts but still possess significant ring strain that influences their synthesis and reactivity. rsc.org
Cyclization Reactions for Azetidine Ring Formation
The most common method for forming the azetidine ring is through intramolecular cyclization, an SN2 reaction where a nitrogen atom attacks a carbon atom bearing a leaving group. nih.gov
Key methods include:
From γ-Amino Alcohols: 1,3-amino alcohols can be induced to cyclize. The hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base deprotonates the amine, which then acts as an internal nucleophile to displace the leaving group and form the ring. organic-chemistry.org
From Epoxides: The intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids like La(OTf)₃, can provide a regioselective route to azetidines. nih.govfrontiersin.org
From γ-Haloamines: Compounds containing an amine and a halogen separated by a three-carbon chain can cyclize upon treatment with a base. For example, the cyclization of N-trityl-2-amino-4-bromobutanoate derivatives can yield azetidines. researchgate.net
Stereoselective Synthesis of Azetidine Derivatives
Many applications require enantiomerically pure azetidines. Stereoselectivity can be achieved through several strategies:
Chiral Pool Synthesis: Starting from readily available chiral molecules.
Asymmetric Catalysis: Using chiral catalysts to control the stereochemical outcome of a reaction, such as the asymmetric hydrogenation of unsaturated azetine precursors. acs.org
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemistry of a reaction, and is later removed.
Ring Expansion Reactions: Stereoselective [3+1] ring expansions of methylene (B1212753) aziridines with rhodium-bound carbenes can produce highly substituted azetidines while transferring chirality from the substrate to the product. nih.gov
Protecting Group Strategies for Azetidine Nitrogen and Oxygen Functionalities
The synthesis of this compound necessitates the use of protecting groups to prevent unwanted side reactions involving the nucleophilic azetidine nitrogen and the reactive 3-hydroxyl group. organic-chemistry.org A protecting group masks a functional group, rendering it inert to specific reaction conditions, and can be removed later in the synthesis. wikipedia.org
Nitrogen Protection: The secondary amine of the azetidine ring is nucleophilic and can interfere with many reactions. Common protecting groups for amines include:
Boc (tert-Butoxycarbonyl): Introduced using Boc anhydride (B1165640) and removed under acidic conditions (e.g., trifluoroacetic acid). It is stable to a wide range of non-acidic reagents. chemistrytalk.org
Cbz (Carboxybenzyl): Introduced using benzyl (B1604629) chloroformate and typically removed by catalytic hydrogenation, which cleaves the benzyl group. youtube.com
Trityl (Triphenylmethyl): A bulky group that can be removed under acidic conditions. wipo.int
Oxygen Protection: The hydroxyl group on the azetidine ring must also be protected during certain steps, such as the activation of the nitrogen for cyclization or during coupling reactions. Common protecting groups for alcohols include:
Silyl (B83357) Ethers (e.g., TBDMS): Formed by reacting the alcohol with a silyl chloride (e.g., TBDMSCl). They are stable to many reaction conditions but are easily removed with fluoride (B91410) sources (e.g., TBAF). chemistrytalk.org
Benzyl Ether (Bn): Introduced using benzyl bromide in the presence of a base. Like the Cbz group, it is removed by catalytic hydrogenation. youtube.com
The choice of protecting groups is critical and an "orthogonal" strategy is often employed, where different protecting groups can be removed under distinct conditions without affecting each other. organic-chemistry.org For example, using a Boc group on the nitrogen and a silyl ether on the oxygen allows for the selective deprotection of either group as needed.
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| Amine (Nitrogen) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA) |
| Amine (Nitrogen) | Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |
| Alcohol (Oxygen) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) |
| Alcohol (Oxygen) | Benzyl | Bn | Benzyl bromide (BnBr), base | Catalytic Hydrogenation (H₂, Pd/C) |
This interactive table summarizes common protecting groups for amine and alcohol functionalities relevant to the synthesis.
Elaboration of the Pyridine Moiety
The pyridine core is a common heterocycle in pharmaceuticals. rsc.org Its synthesis and functionalization are critical for creating diverse molecular architectures. Direct and selective functionalization of the pyridine ring can be challenging due to its electron-poor nature. rsc.org
The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry, enabling the introduction of various substituents to modify the parent molecule's properties. Pyridine's electron-deficient character makes it susceptible to nucleophilic attack and resistant to electrophilic substitution, guiding the strategies for its modification. rsc.org Traditional methods often rely on the construction of the functionalized ring from acyclic precursors. rsc.org However, modern synthetic chemistry increasingly focuses on direct C–H functionalization to improve efficiency and reduce waste. rsc.org
One of the most powerful methods for functionalizing electron-deficient heterocycles like pyridine is the Minisci reaction. nih.govchemrxiv.org This reaction involves the addition of radical nucleophiles to the protonated pyridine ring, capitalizing on its innate reactivity. nih.govchemrxiv.org While highly effective, the Minisci reaction can sometimes result in mixtures of regioisomers when multiple sites on the pyridine ring are available for radical attack. nih.govchemrxiv.org
Other C–H functionalization approaches have been developed to overcome these challenges, offering alternative pathways to substituted pyridines. rsc.org These methods are crucial for late-stage derivatization, allowing for the rapid exploration of structure-activity relationships in medicinal chemistry. nih.govchemrxiv.org
Achieving regioselectivity—the control over the position of functionalization—is a significant challenge in pyridine chemistry. nih.govchemrxiv.org The direct C-4 alkylation of pyridine, for instance, has been a long-standing problem, often leading to overalkylation and isomeric mixtures. nih.govchemrxiv.orgchemrxiv.org
A notable advancement in this area is the use of a removable blocking group to direct functionalization to a specific position. nih.govchemrxiv.org For example, a simple maleate-derived blocking group has been shown to enable precise Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring. nih.govchemrxiv.org This method is operationally simple and scalable, providing access to valuable C-4 alkylated pyridines. nih.govchemrxiv.orgchemrxiv.org The process involves the initial formation of a stable pyridinium (B92312) species, which then undergoes a classic Minisci reaction to yield a singular adduct at the C-4 position. nih.govchemrxiv.org This strategy represents a departure from traditional approaches that often employ Minisci reactions at later stages of a synthesis to achieve regioselectivity. nih.govchemrxiv.org
Rhodium-catalyzed reactions also offer a powerful tool for the regioselective synthesis of pyridines from simpler starting materials like alkenes and α,β-unsaturated oxime esters. nih.gov These methods can produce highly substituted pyridines with excellent yield and regioselectivity, proceeding through mechanisms involving C-H activation, alkene insertion, and C-N bond formation. nih.gov
| Entry | Pyridine Substrate | Carboxylic Acid Donor | Product | Yield (%) | Regioselectivity |
| 1 | Pyridine | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 75 | >20:1 |
| 2 | Pyridine | Pivalic acid | 4-tert-Butylpyridine | 81 | >20:1 |
| 3 | Pyridine | Adamantane-1-carboxylic acid | 4-(Adamantan-1-yl)pyridine | 85 | >20:1 |
| 4 | 3-Methylpyridine | Pivalic acid | 4-tert-Butyl-3-methylpyridine | 72 | >20:1 |
| 5 | 3-Chloropyridine | Pivalic acid | 4-tert-Butyl-3-chloropyridine | 68 | >20:1 |
This table is generated based on data presented in studies on regioselective pyridine alkylation. nih.gov
Formation of the Ether Linkage and Ethyl Spacer
The ether bond is a key structural feature connecting the azetidine and pyridine moieties in the target molecule. Its formation, along with the incorporation of the two-carbon spacer, can be achieved through several reliable synthetic methods.
The Mitsunobu reaction is a powerful and versatile method for forming carbon-oxygen bonds, particularly for the synthesis of esters and ethers. wikipedia.orgorganic-chemistry.org The reaction facilitates the condensation of a primary or secondary alcohol with an acidic nucleophile (a compound with a pKa typically less than 13) in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.orgnih.gov
The mechanism involves the initial reaction of the phosphine with the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the acidic nucleophile. wikipedia.org The alcohol is activated by the phosphonium (B103445) species, converting the hydroxyl group into a good leaving group. wikipedia.orgorganic-chemistry.org Subsequent nucleophilic attack by the deprotonated nucleophile proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the alcohol's chiral center, if one is present. wikipedia.orgnih.gov
| Reagent Type | Examples | Role in Reaction |
| Phosphine | Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃) | Activates the alcohol by forming a phosphonium intermediate. wikipedia.orgorganic-chemistry.org |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD), 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | Oxidizing agent that facilitates the formation of the reactive phosphonium salt. wikipedia.orgresearchgate.net |
| Nucleophile | Carboxylic acids, Phenols, Imides, Alcohols (for ether synthesis) | The acidic component that provides the "O" or other heteroatom for the new bond. organic-chemistry.org |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic solvent to dissolve reagents. wikipedia.org |
This reaction is widely applied in the total synthesis of natural products due to its reliability and stereoselectivity. nih.govnih.gov For the synthesis of this compound, the Mitsunobu reaction could be employed by reacting N-protected azetidin-3-ol (B1332694) with 2-(pyridin-3-yl)ethanol.
A classic and fundamental method for ether synthesis is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the Sₙ2 displacement of a halide or other suitable leaving group (like a tosylate or mesylate) by an alkoxide ion. masterorganicchemistry.com The alkoxide is typically generated by treating an alcohol with a strong base, such as sodium hydride (NaH). masterorganicchemistry.comlibretexts.org
For the synthesis of the target compound, this could involve two main pathways:
Deprotonation of N-protected azetidin-3-ol to form an alkoxide, followed by reaction with a 2-(pyridin-3-yl)ethyl halide (e.g., 3-(2-bromoethyl)pyridine).
Deprotonation of 2-(pyridin-3-yl)ethanol to form its alkoxide, followed by reaction with an N-protected azetidin-3-yl derivative bearing a good leaving group.
Because the Williamson synthesis is an Sₙ2 reaction, it is most effective with primary alkyl halides. masterorganicchemistry.comlibretexts.org Secondary and tertiary alkyl halides are more prone to undergo elimination as a competing side reaction, especially with a sterically unhindered, strong base like an alkoxide. masterorganicchemistry.com
Other methods for ether synthesis include Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-azetidinols, which avoids the use of strong bases and halide alkylating agents. rsc.org Additionally, catalytic versions of the Williamson ether synthesis have been developed for industrial applications, particularly for producing alkyl aryl ethers at high temperatures. researchgate.net
The two-carbon ethylene (B1197577) spacer is a crucial linker in the target molecule. Its incorporation can be achieved by using precursors that already contain this unit. The most straightforward approach is to start with a commercially available or readily synthesized pyridine derivative containing a 2-hydroxyethyl or 2-haloethyl group at the 3-position, such as 2-(pyridin-3-yl)ethanol or 3-(2-bromoethyl)pyridine.
Alternatively, the ethylene chain can be constructed on the pyridine ring. This might involve:
Wittig Reaction: Reacting pyridine-3-carbaldehyde with a phosphonium ylide containing a protected hydroxyl group, followed by reduction of the resulting double bond and deprotection.
Ethynylation and Reduction: Coupling of 3-halopyridine with a protected 2-hydroxyacetylene derivative (e.g., via Sonogashira coupling), followed by catalytic hydrogenation to reduce the alkyne to an alkane.
Another strategy involves the reaction of a substituted pyridine, such as 4-chloropyridine, with an alcohol containing a poly(ethylene glycol) (PEG) chain in the presence of a base like sodium hydride. kyoto-u.ac.jp This demonstrates a direct method for attaching an oxygen-containing chain to the pyridine ring, which could be adapted for shorter ethylene glycol units. kyoto-u.ac.jp
Optimization of Reaction Conditions and Isolation Procedures
The successful synthesis of this compound hinges on the meticulous optimization of reaction parameters for the key bond-forming steps, most notably the etherification between a protected azetidin-3-ol and a suitable 2-(pyridin-3-yl)ethyl electrophile (or vice versa). The subsequent isolation and purification are critical for obtaining the final product in high purity.
While the primary ether linkage is typically formed via a nucleophilic substitution that may not require a metal catalyst, the synthesis of precursors or analogous structures where a carbon-carbon or carbon-nitrogen bond is formed often relies on transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly prevalent in modern synthetic organic chemistry for constructing bonds to heterocyclic systems. nih.govresearchgate.net
For instance, in the synthesis of aryl-substituted azetidines, palladium catalysts are frequently employed. The choice of ligand is crucial for the reaction's success, influencing yield, selectivity, and catalyst stability. Buchwald-type phosphine ligands, such as dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos), are effective in Suzuki-Miyaura cross-coupling reactions for creating C-C bonds with heterocyclic rings, often allowing for lower catalyst loadings (0.25–1 mol%). mdpi.com For the coupling of 3-iodoazetidines with aryl boronic acids, [1,1'-biphenyl]-2-yldicyclohexylphosphane has been identified as a particularly effective ligand, enabling the desired transformation. nih.govresearchgate.net
In cases where analogous structures are formed through C-N bond formation (N-arylation), both palladium and copper catalysts have proven effective. The selection between these depends on the specific substrates and desired reaction conditions.
Table 1: Catalyst and Ligand Systems in Analogous Coupling Reactions
| Reaction Type | Catalyst Precursor | Ligand | Typical Loading (mol%) | Application Example |
|---|---|---|---|---|
| Suzuki-Miyaura (C-C) | Pd(OAc)₂ | SPhos | 0.25 - 1 | Cyclopropanation of bromothiophenes mdpi.com |
| Suzuki-Miyaura (C-C) | Pd(dppf)Cl₂ | dppf | 2 | Coupling of bromothiophenecarbaldehydes mdpi.com |
| Migration/Coupling (C-C) | Not Specified | [1,1'-biphenyl]-2-yldicyclohexylphosphane | Not Specified | Synthesis of 2-aryl azetidines from 3-iodoazetidines nih.govresearchgate.net |
| Oxidative Heck (C-C) | Pd(OAc)₂ | phen-NO₂ | Not Specified | Arylation of coumarins with arylboronic acids organic-chemistry.org |
The control of reaction parameters such as solvent, temperature, and base is fundamental to optimizing the Williamson ether synthesis, a likely route for forging the azetidin-3-yloxy linkage. numberanalytics.com The choice of solvent can dramatically affect the reaction rate and yield by influencing the solubility of reactants and the nucleophilicity of the alkoxide. numberanalytics.com
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they effectively solvate the counter-ion of the alkoxide (e.g., Na⁺ or K⁺), leaving a more reactive "naked" alkoxide nucleophile. numberanalytics.com The choice of base is also critical; strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to ensure complete deprotonation of the alcohol precursor to form the required alkoxide. numberanalytics.com Temperature is another key variable; while higher temperatures can increase the reaction rate, they may also promote side reactions, such as elimination, especially with sterically hindered substrates. Therefore, the temperature must be carefully controlled to maximize the yield of the desired ether product.
Table 2: Optimization Parameters for Williamson Ether Synthesis
| Parameter | Options | Rationale and Considerations |
|---|---|---|
| Solvent | DMF, DMSO, THF, Acetonitrile | Polar aprotic solvents enhance nucleophilicity of the alkoxide. Protic solvents (e.g., water, ethanol) should be avoided as they can protonate the alkoxide. numberanalytics.com |
| Base | NaH, KOtBu, NaOH, K₂CO₃ | Strong bases (NaH, KOtBu) ensure complete formation of the alkoxide for higher yields. Weaker bases may be sufficient for more acidic alcohols. numberanalytics.com |
| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rates but can also lead to undesired elimination side products. Optimization is key to balance rate and selectivity. numberanalytics.com |
| Leaving Group | I > Br > Cl > OTs, OMs | A good leaving group on the electrophile is essential. Tosylates (OTs) and mesylates (OMs) are excellent alternatives to halides. |
Transitioning a synthetic route from laboratory scale to industrial production introduces several challenges. For the synthesis of this compound, key considerations would include the cost and availability of starting materials, such as N-Boc-3-hydroxyazetidine and a suitable 3-(2-haloethyl)pyridine or 2-(pyridin-3-yl)ethanol derivative. biosynth.comarborpharmchem.com
Analytical Methods for Reaction Monitoring and Product Purity Assessment
Robust analytical methods are essential for monitoring the progress of the synthesis and for confirming the purity and structure of the final compound, this compound.
Chromatographic techniques are indispensable for both reaction monitoring and final product purification and assessment.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective tool for qualitatively monitoring reaction progress. By spotting the reaction mixture alongside starting materials on a TLC plate and eluting with an appropriate solvent system, one can visualize the consumption of reactants and the formation of the product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for assessing reaction conversion and product purity. For a molecule like this compound, which contains basic nitrogen atoms, reversed-phase HPLC is a common choice. The peak area of the product can be compared to that of a standard to determine its concentration and purity. Method development would involve optimizing the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient), and additives (e.g., formic acid or trifluoroacetic acid to improve peak shape for basic analytes). Coupling HPLC with a mass spectrometer (LC-MS) provides simultaneous purity assessment and mass confirmation.
Gas Chromatography (GC): If the target compound and its precursors are sufficiently volatile and thermally stable, GC can be an alternative for purity analysis. Derivatization may sometimes be employed to increase volatility and improve chromatographic performance.
Beyond basic identification, advanced spectroscopic methods provide deep insight into the precise three-dimensional structure and connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
¹H and ¹³C NMR: These one-dimensional experiments confirm the presence of all hydrogen and carbon atoms in the molecule and provide information about their chemical environment.
2D NMR Techniques: For a complex structure with multiple spin systems like this compound, 2D NMR is crucial.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity through the ethyl chain, the pyridine ring, and the azetidine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly valuable for establishing the key connection between the ethyl chain and the azetidine oxygen (e.g., correlation from the -OCH₂- protons to the azetidine C3 carbon) and between the ethyl chain and the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which can be used to confirm the relative stereochemistry if chiral centers are present in analogous structures. ipb.pt
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the synthesized compound. Fragmentation patterns observed in the MS/MS spectrum can offer further structural confirmation by showing the characteristic cleavage of the ether bond or loss of the azetidine ring.
Structure Activity Relationship Sar Studies and Rational Design of 3 2 Azetidin 3 Yloxy Ethyl Pyridine Analogs
Design Principles for Analog Generation and Library Synthesis
The generation of analog libraries for SAR exploration is guided by established medicinal chemistry principles. These strategies aim to efficiently probe the chemical space around the lead scaffold to identify key structural features responsible for its biological effects.
Bioisosteric replacement involves substituting a functional group or moiety with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. nih.govcambridgemedchemconsulting.com This tactic can be used to modulate potency, alter metabolic stability, reduce toxicity, or modify solubility. nih.gov For 3-(2-(azetidin-3-yloxy)ethyl)pyridine, bioisosteric replacements can be considered for each of its core components.
Azetidine (B1206935) Ring Analogs: The strained four-membered azetidine ring is a key feature. It can be replaced with other small, saturated heterocycles to explore the impact of ring size, heteroatom composition, and conformational flexibility. For instance, replacing the azetidine with an oxetane (B1205548) ring can probe the importance of the nitrogen atom's hydrogen-bonding capacity versus the oxygen's. tcichemicals.com
Pyridine (B92270) Ring Analogs: The pyridine ring can be replaced by other aromatic or heteroaromatic systems to investigate the role of the nitrogen atom's position and the ring's electronic properties.
Linker Modifications: The ethyl ether linker can be altered to assess the importance of its length, flexibility, and chemical nature.
The following table outlines potential bioisosteric replacements for the parent compound.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Azetidine | Oxetane, Cyclobutane, Pyrrolidine (B122466) | Modulate pKa, hydrogen bonding capacity, and ring strain. tcichemicals.comnih.gov |
| Pyridine | Phenyl, Pyrimidine, Pyridazine (B1198779) | Alter electronic distribution, metabolic stability, and hydrogen bonding patterns. niper.gov.in |
| Ether Linkage | Thioether, Amine, Alkyl chain | Modify flexibility, polarity, and metabolic stability. |
Fragment-based drug design (FBDD) offers a powerful alternative to traditional high-throughput screening by focusing on smaller, low-molecular-weight compounds ("fragments") that bind to specific "hot spots" on a biological target. bu.edunih.gov The lead compound can be deconstructed into its constituent fragments: the pyridine, the ethyl linker, and the azetidine ring. A library of fragments corresponding to each of these sections can be screened to identify alternative moieties that bind effectively. These hits can then be linked or grown to create novel lead compounds. nih.govyoutube.com
Scaffold hopping is a more radical design strategy that involves replacing the central molecular core with a topologically different scaffold while retaining the original pharmacophoric groups' orientation. niper.gov.innamiki-s.co.jp This can lead to novel intellectual property and significantly improved drug-like properties. niper.gov.in For this compound, a scaffold hop might involve replacing the azetidinyl-oxy-ethyl-pyridine framework with a completely different structure, such as a bicyclic system, that presents the key binding elements in a similar spatial arrangement. namiki-s.co.jpnih.gov This strategy is particularly useful for overcoming issues with the original scaffold, such as poor metabolic stability or challenging synthesis. dundee.ac.uk
Modifications of the Azetidine Ring System
The azetidine ring is a privileged motif in medicinal chemistry, offering a unique combination of structural rigidity, polarity, and three-dimensionality stemming from its inherent ring strain. rsc.orgresearchgate.net Modifications to this ring system are a key focus of SAR studies.
Adding substituents to the carbon atoms of the azetidine ring can profoundly influence a compound's properties.
Methyl Groups: Introducing a methyl group can increase lipophilicity, potentially enhancing membrane permeability and van der Waals interactions within a binding pocket. However, it also introduces a chiral center and can create steric hindrance, which may either improve or diminish binding affinity depending on the topology of the target site.
Fluorination: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry. nih.gov Due to fluorine's high electronegativity, it can alter the pKa of the nearby azetidine nitrogen, influencing its charge state at physiological pH. cambridgemedchemconsulting.com Furthermore, stereoselective fluorination can have a significant impact on the conformational preference, or "pucker," of the azetidine ring, which can lock the molecule into a more biologically active conformation. researchgate.net
The table below illustrates the predicted effects of such substitutions.
| Substitution on Azetidine Ring | Predicted Effect on Lipophilicity (cLogP) | Predicted Effect on Basicity (pKa) | Potential Impact on Activity |
| None (Parent) | Baseline | Baseline | Baseline activity. |
| 2-Methyl | Increase | Slight Increase | May improve binding through hydrophobic interactions; potential for steric clash. |
| 2,2-Dimethyl | Significant Increase | Slight Increase | Fills larger pockets; may mimic a gem-dimethyl group. nih.gov |
| 2-Fluoro | Slight Increase | Decrease | Can alter ring pucker and modulate pKa; potential for new polar interactions. cambridgemedchemconsulting.comresearchgate.net |
The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (5.4 kcal/mol). rsc.org This inherent strain is not a liability but a key feature that medicinal chemists can exploit. rsc.org It influences the ring's bond angles and conformational preferences, making it more rigid than larger rings like pyrrolidine or piperidine. nih.govnih.gov This reduced conformational flexibility can be advantageous, as it lowers the entropic penalty upon binding to a target, potentially leading to higher affinity. nih.gov However, this rigidity also means that the molecule has fewer conformations available to adapt to a binding site. SAR studies often explore replacing the azetidine with homologous rings to find the optimal balance between pre-organization and adaptability for a given target. nih.gov
The following table compares the ring strain of azetidine to other common saturated nitrogen heterocycles.
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine | 5 | 5.4 |
| Piperidine | 6 | ~0 |
Modifications of the Pyridine Ring
The pyridine ring of this compound serves as a crucial hydrogen bond acceptor, interacting with the nAChR binding site. nih.gov Modifications to this ring, including altering substituent positions, introducing electronically diverse groups, and replacing the ring with other heterocycles, have profound effects on the ligand's pharmacological profile.
The position of substituents on the pyridine ring dramatically influences binding affinity. A study on halogenated analogs of A-85380, a closely related compound, provides significant insights into these effects. nih.govacs.org Halogen atoms were introduced at the 2-, 5-, and 6-positions of the 3-pyridyl ether moiety to probe the steric and electronic requirements of the nAChR binding site.
Substitutions at the 5- and 6-positions were generally well-tolerated and, in many cases, led to a significant increase in binding affinity. nih.gov For instance, 5- and 6-halo analogs, along with the 2-fluoro analog, demonstrated subnanomolar affinity for nAChRs in rat brain membranes. nih.gov In contrast, introducing larger halogens (chloro, bromo, iodo) at the 2-position resulted in a substantial decrease in affinity. nih.gov This suggests that the space around the 2-position of the pyridine ring is sterically constrained within the receptor's binding pocket. Molecular modeling studies indicated that bulky substituents at this position can cause significant changes in the molecule's geometry, disrupting the optimal conformation for binding. nih.gov
The high affinity of the 5- and 6-substituted compounds highlights that these positions are more amenable to modification. The 5-iodo and 6-chloro analogs, in particular, exhibited exceptionally high affinities, with Ki values of 11 pM and 13 pM, respectively. nih.gov These findings underscore the importance of positional isomerism in the design of potent nAChR ligands.
| Substituent Position | Fluoro | Chloro | Bromo | Iodo |
|---|---|---|---|---|
| 2-Position | 140 | 17,000 | 22,000 | 41,000 |
| 5-Position | 31 | 36 | 28 | 11 |
| 6-Position | 210 | 13 | 23 | 26 |
The electronic properties of the pyridine ring are critical for its interaction with the nAChR binding site. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, and its basicity can be modulated by the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). nih.govnih.gov
EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the pyridine ring, which can influence the strength of the hydrogen bond interaction. rsc.orgmdpi.com Conversely, EDGs, like amino (-NH₂) or hydroxyl (-OH) groups, increase the electron density. researchgate.netrsc.org The optimal electronic state of the pyridine ring for nAChR binding is a delicate balance.
In a series of epibatidine (B1211577) analogs, various substituents were placed on the pyridine ring. nih.gov While not direct analogs of this compound, these studies provide valuable insights. For instance, the introduction of a bromo group (an EWG) at the 2'-position resulted in high affinity, whereas a hydroxyl or dimethylamino group (EDGs) led to very low affinity. nih.gov This suggests that for this particular scaffold, reducing the electron density on the pyridine ring might be favorable for binding. However, the effects are also highly dependent on the position and the specific receptor subtype. For example, a 2'-amino analog showed greater efficacy at α3β4 than at α4β2 nAChRs, indicating that electronic modifications can also tune subtype selectivity. nih.gov
| Substituent | Electronic Nature | Ki (nM) for α4β2 nAChRs |
|---|---|---|
| -H (Epibatidine) | Neutral | 0.03 |
| -F | Electron-Withdrawing | 0.06 |
| -Cl (norchloro) | Electron-Withdrawing | 0.04 |
| -Br | Electron-Withdrawing | 0.22 |
| -NH₂ | Electron-Donating | 1.5 |
| -OH | Electron-Donating | >10,000 |
| -N(CH₃)₂ | Electron-Donating | >10,000 |
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. Replacing the pyridine ring with other nitrogen-containing heterocycles, such as pyridazine, has been explored. Pyridazine, a six-membered ring with two adjacent nitrogen atoms, presents a different electronic distribution and hydrogen bonding capacity compared to pyridine. blumberginstitute.org
The rationale for this replacement is that the additional nitrogen atom can alter the molecule's dipole moment and introduce new potential interaction points with the receptor. Depending on the specific binding site, this can either enhance or diminish affinity. Studies on other nicotinic agents have shown that replacing a pyridine with a pyridazine ring can lead to active compounds. nih.gov For example, 6-chloropyridazin-3-yl derivatives have been synthesized and shown to be active as nicotinic agents.
While specific data for pyridazine analogs of this compound are not extensively available, the principle remains a valid avenue for rational drug design. The key consideration is how the altered vector of the hydrogen bond acceptor and the modified electronic profile of the pyridazine ring would fit within the constraints of the nAChR's orthosteric binding site.
Variation of the Alkyl Ether Linker
The alkyl ether linker connecting the azetidine and pyridine rings plays a significant role in orienting the two key pharmacophoric elements within the receptor binding site. Its length, flexibility, and composition are important parameters for optimization.
The length of the linker is a critical determinant of binding affinity. If the linker is too short, the pyridine and azetidine moieties may not be able to adopt the optimal distance and orientation to simultaneously engage their respective interaction points in the binding pocket. If it is too long, the molecule may become too flexible, leading to an entropic penalty upon binding, or it may introduce unfavorable steric interactions.
Studies on other receptor systems have demonstrated the importance of linker length. For instance, in a series of cannabimimetic indoles, high affinity for CB₁ and CB₂ receptors required an alkyl chain length of at least three carbons, with optimal binding observed with a five-carbon chain. nih.gov A further increase to a seven-carbon chain led to a dramatic decrease in binding affinity. nih.gov Similarly, for a series of ligands targeting sigma receptors, increasing the linker length from an amino group (n=0) to a butylamino group (n=4) between a benzylpiperidine and a pyridine ring resulted in increased affinity. These examples highlight a common principle in drug design: the existence of an optimal linker length for a given receptor target. For this compound analogs, systematic homologation (i.e., increasing the chain length by one methylene (B1212753) unit at a time) would be a classical approach to determine the optimal spacing between the azetidine and pyridine rings.
Incorporating heteroatoms such as oxygen, nitrogen, or sulfur into the linker is another strategy to modulate a compound's properties. This can alter the linker's flexibility, polarity, and hydrogen bonding capacity. For example, replacing a methylene (-CH₂-) group with an oxygen atom (an ether) or a nitrogen atom (an amine) can introduce conformational constraints and potential new hydrogen bonding interactions.
This approach falls under the principle of bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties to enhance desired activities or reduce unwanted side effects. While specific SAR data on the introduction of additional heteroatoms within the ethyl ether linker of this compound analogs is limited, general studies on linkers in bioactive molecules provide a framework for such exploration. researchgate.netchemrxiv.org The goal would be to identify linker bioisosteres that maintain the crucial spatial arrangement of the terminal rings while improving properties such as binding affinity, selectivity, or metabolic stability. For instance, the introduction of an amide or an ester could provide additional hydrogen bonding opportunities but would also alter the linker's rotational profile.
Conformational Restriction of the Linker
The ethyl)oxy linker connecting the pyridine and azetidine rings of this compound possesses significant conformational flexibility due to free rotation around its single bonds. While this flexibility allows the molecule to adopt various shapes to fit into a binding pocket, it comes at an entropic cost upon binding, which can limit potency. A common strategy in drug design, known as conformational restriction, aims to reduce this flexibility by introducing rigid elements. nih.govresearchgate.netpsu.edu This pre-organizes the ligand into a conformation that is favorable for binding, potentially increasing affinity and selectivity. unina.it
For the this compound scaffold, several hypothetical modifications could be introduced to restrict the linker's flexibility:
Introduction of a Cyclopropane (B1198618) Ring: Incorporating the ethyl linker into a cyclopropane ring would create analogs such as 3-((2-(azetidin-3-yloxy)cyclopropyl)methyl)pyridine. This would severely limit bond rotation, locking the relative orientation of the pyridine and azetidine moieties.
Alkene Introduction: Replacing the ethyl linker with an ethenyl group could introduce geometric isomers (E/Z), which would also serve to fix the spatial relationship between the two heterocyclic rings.
The underlying hypothesis is that one of the many conformations of the flexible parent linker is the "bioactive conformation." By synthesizing rigid analogs that mimic specific low-energy conformations, it is possible to identify this bioactive shape. Analogs that are conformationally locked into the correct binding orientation are expected to show enhanced potency, whereas those locked in an unfavorable conformation would display reduced or no activity. psu.eduunina.it This approach not only aids in improving affinity but also provides a clearer understanding of the three-dimensional requirements of the target receptor. researchgate.net
Stereochemical Considerations in SAR
Chirality plays a crucial role in the interaction between a drug and its biological target, as biomolecules like receptors and enzymes are themselves chiral. youtube.com The spatial arrangement of atoms can dramatically influence binding affinity and biological response, making stereochemistry a critical factor in SAR studies. nih.gov
Enantioselective Synthesis and Stereoisomer Evaluation
The azetidine ring in this compound contains a stereocenter at the C3 position. Consequently, the compound exists as a pair of enantiomers: (R)-3-(2-(azetidin-3-yloxy)ethyl)pyridine and (S)-3-(2-(azetidin-3-yloxy)ethyl)pyridine. It is common for enantiomers to exhibit different pharmacological activities. youtube.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. wikipedia.org
Therefore, the enantioselective synthesis of each stereoisomer is essential for a thorough evaluation. Synthetic strategies often rely on chiral starting materials or asymmetric catalysis. For instance, chiral 3-hydroxyazetidine can be prepared and used as a precursor. chemicalbook.comnih.govwipo.intgoogle.com The separate evaluation of the (R) and (S) enantiomers allows researchers to determine which isomer possesses the optimal activity. This information is vital for developing a more potent and safer drug, as it allows for the advancement of the single, more active isomer, a practice known as "chiral switching."
Diastereomeric Effects on Biological Activity
When additional stereocenters are introduced into analogs of this compound, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties and, more importantly, distinct three-dimensional shapes. These differences in 3D structure can lead to significant variations in how they interact with a receptor's binding site. nih.gov
For example, if a methyl group were introduced at the C2 position of the azetidine ring, four possible stereoisomers would result: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The relationship between the (2R, 3R) and (2S, 3S) isomers is enantiomeric, as is the relationship between the (2R, 3S) and (2S, 3R) isomers. However, the relationship between the (2R, 3R) and (2R, 3S) isomers is diastereomeric.
These diastereomers will present their functional groups in different spatial orientations. One diastereomer might position its pyridine ring and azetidine nitrogen in a way that perfectly complements the binding site, leading to high-affinity interactions. numberanalytics.compharmafeatures.com Another diastereomer might introduce a steric clash or place a key hydrogen-bonding group in a suboptimal position, resulting in significantly lower activity. nih.gov By synthesizing and testing all possible stereoisomers, medicinal chemists can build a detailed 3D map of the pharmacophore and understand the precise structural requirements for optimal biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org A robust and predictive QSAR model can be an invaluable tool for predicting the activity of untested or newly designed compounds, thereby prioritizing synthetic efforts. nih.govnih.govacs.org
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.govchemrevlett.com For a series of this compound analogs, a wide range of descriptors would be calculated, typically categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, counts of specific functional groups).
3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular shape indices, surface areas, volumes).
Physicochemical Descriptors: Properties like hydrophobicity (LogP), electronic effects (pKa), and polarizability. researchgate.netchemrevlett.com
A hypothetical set of descriptors for a small series of analogs is presented below to illustrate the concept.
| Compound ID | R Group | Molecular Weight | LogP | Polar Surface Area (PSA) | Number of H-Bond Donors |
| 1 | H | 178.23 | 1.2 | 37.5 | 1 |
| 2 | 2-F | 196.22 | 1.4 | 37.5 | 1 |
| 3 | 4-Cl | 212.67 | 1.9 | 37.5 | 1 |
| 4 | 4-CH3 | 192.26 | 1.7 | 37.5 | 1 |
These descriptors are calculated using specialized software, and a large, diverse set is initially generated. Statistical methods are then used to select the subset of descriptors that correlates most strongly with the observed biological activity.
Development and Validation of Predictive SAR Models
Once descriptors are calculated and selected, a QSAR model is developed by applying a statistical method to correlate them with the biological activity (e.g., IC50 or Ki values). A common approach is Multiple Linear Regression (MLR), which generates an equation of the form:
Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn
Where D represents the value of a descriptor and c is its coefficient.
A critical step in QSAR is rigorous validation to ensure the model is robust and has predictive power. nih.gov The dataset is typically split into a training set, used to build the model, and a test set of compounds not used in model generation, which serves to evaluate its predictive ability on new data. google.com
Key validation metrics include:
R² (Coefficient of Determination): Measures how well the model fits the training set data. A value close to 1 indicates a good fit.
Q² or R²cv (Cross-validated R²): Determined using techniques like leave-one-out (LOO) cross-validation on the training set. It assesses the model's internal robustness. A Q² > 0.5 is generally considered acceptable. scispace.comresearchgate.net
R²pred (Predictive R² for the external test set): Measures the model's ability to predict the activity of the compounds in the test set. An R²pred > 0.6 is often required to demonstrate good predictive power. google.comnih.gov
A statistically validated QSAR model for this compound analogs would allow researchers to computationally screen virtual libraries of new designs, prioritizing the synthesis of compounds predicted to have the highest activity and accelerating the discovery of optimized drug candidates. nih.govchemrevlett.comresearchgate.net
Molecular and Cellular Biological Evaluation of 3 2 Azetidin 3 Yloxy Ethyl Pyridine and Its Analogs
In Vitro Receptor Binding Profiling
The initial characterization of a ligand's pharmacological profile involves determining its affinity and selectivity for its intended receptor targets. This is typically achieved through receptor binding assays.
The analog A-85380 has been identified as a potent and highly selective ligand for the α4β2 neuronal nAChR subtype. nih.gov Radioligand binding studies have demonstrated that A-85380 binds with sub-nanomolar affinity to the human α4β2 nAChR. nih.gov Its affinity for this subtype is significantly higher than for other major nAChR subtypes, such as the human α7 nAChR and the muscle-type α1β1δγ nAChR, indicating a remarkable selectivity profile. nih.govnih.gov
The binding affinity is stereoselective, although this selectivity varies by receptor subtype. The R-enantiomer of A-85380, known as A-159470, shows little difference in binding affinity for the α4β2 and muscle subtypes but has a 12-fold lower affinity for the α7 subtype compared to A-85380. nih.gov This high affinity and selectivity for the α4β2 receptor make A-85380 and its analogs valuable pharmacological tools for studying the function of this specific nAChR subtype. nih.gov
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| A-85380 | α4β2 | 0.05 ± 0.01 |
| A-85380 | α7 | 148 ± 13 |
| A-85380 | α1β1δγ (muscle) | 314 ± 12 |
The binding affinities of compounds like A-85380 are determined using competitive radioligand binding assays. These assays are a cornerstone for measuring the interaction of a ligand with its receptor. researchgate.net The fundamental principle involves incubating a biological preparation containing the receptor of interest (such as brain tissue homogenates or cells expressing the receptor) with a fixed concentration of a radiolabeled ligand (a "radioligand") that is known to bind to the receptor with high affinity. conicet.gov.ar
For the α4β2 nAChR subtype, a commonly used radioligand is [³H]Cytisine. nih.gov In the assay, increasing concentrations of the unlabeled test compound (the "competitor," e.g., A-85380) are added to the incubation mixture. The test compound competes with the radioligand for the same binding site on the receptor. As the concentration of the unlabeled competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation.
The data are used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) for the test compound, which represents the intrinsic affinity of the compound for the receptor. researchgate.net
Functional Assays at the Molecular and Cellular Level
Beyond determining binding affinity, it is crucial to understand the functional consequences of a ligand binding to its receptor. Functional assays assess whether the compound acts as an agonist (activator), antagonist (blocker), or allosteric modulator of the receptor's activity.
Functional studies have established that A-85380 is a potent, full agonist at several nAChR subtypes. nih.govnih.gov In assays measuring cation efflux in cells expressing human α4β2 nAChRs, A-85380 potently stimulates receptor activity with an EC50 value of 0.7 ± 0.1 µM. nih.gov It also potently activates ganglionic nAChRs (EC50 = 0.8 ± 0.09 µM) and can stimulate dopamine (B1211576) release with high potency (EC50 = 0.003 µM). nih.gov At certain α4β2 receptor stoichiometries, A-85380 has been shown to be even more efficacious than the endogenous neurotransmitter acetylcholine (B1216132). psu.edu
A key aspect of nAChR pharmacology is receptor desensitization. This is a process where prolonged or repeated exposure to an agonist leads to a temporary, non-conducting state of the receptor, despite the continued presence of the agonist. psu.edu Agonist binding stabilizes this desensitized state, which is characterized by a high affinity for the agonist. psu.edu Potent agonists are often effective at inducing desensitization. escholarship.org While specific kinetic data on desensitization induced by 3-(2-(Azetidin-3-yloxy)ethyl)pyridine is not detailed, the activity of its potent analog A-85380 as a full agonist implies that it participates in the cycle of activation followed by desensitization, a characteristic feature of nAChR modulation. nih.gov
| Assay | Receptor Subtype | Functional Potency (EC50, µM) |
|---|---|---|
| Cation Efflux | Human α4β2 | 0.7 ± 0.1 |
| Cation Efflux | Ganglionic | 0.8 ± 0.09 |
| Current Activation (Xenopus oocytes) | Human α7 | 8.9 ± 1.9 |
| Dopamine Release | Presynaptic nAChRs | 0.003 ± 0.001 |
Nicotinic acetylcholine receptors are a classic example of ligand-gated ion channels. mdpi.com The binding of an agonist to the receptor triggers a conformational change that opens an intrinsic ion channel pore, allowing the rapid influx of cations such as Na⁺ and Ca²⁺. This ion flux leads to depolarization of the cell membrane and subsequent cellular responses, like the firing of a neuron or the release of neurotransmitters. nih.gov
The functional activity of A-85380 as a potent agonist demonstrates its role as a modulator of these ion channels. By binding to the α4β2 nAChR, it directly causes the channel to open, initiating a cascade of downstream cellular events. nih.gov The selectivity of A-85380, as established in binding assays, translates to a preferential modulation of ion channels composed of α4 and β2 subunits over those composed of other subunits, such as the α7 homomeric channels or muscle-type channels. nih.govnih.gov
To ensure a compound's selectivity and to identify potential off-target effects, it is often screened against other major receptor families, such as G-protein coupled receptors (GPCRs). GPCRs constitute a large and diverse family of receptors that initiate intracellular signaling cascades upon ligand binding, often through the activation of G-proteins and the production of second messengers like cAMP or the mobilization of intracellular calcium.
There is no readily available information from the searched literature detailing a broad GPCR screening profile for this compound or its analog A-85380. The research focus has been predominantly on its potent activity at nAChRs.
However, a comprehensive evaluation of off-target effects would typically involve a panel of GPCR binding and functional assays. These would include radioligand binding assays for a wide range of GPCRs (e.g., adrenergic, dopaminergic, serotonergic, and muscarinic receptors) to check for any significant binding affinity. Functional assays would measure the compound's ability to stimulate or inhibit GPCR-mediated signaling pathways, such as assays for cAMP accumulation (for Gs or Gi-coupled receptors) or intracellular calcium flux (for Gq-coupled receptors). The absence of such data in the prominent literature suggests a high degree of specificity for nAChRs, though it cannot be definitively ruled out without explicit testing.
Enzyme Inhibition/Activation Studies
No publicly available research data documents the inhibitory or activation effects of this compound or its analogs on specific enzymes. Therefore, information regarding its potency (such as IC₅₀ or EC₅₀ values), mechanism of inhibition (e.g., competitive, non-competitive), or any potential for enzyme activation is not available.
Target Engagement and Mechanism of Action Studies (in vitro)
Direct Binding Confirmation and Ligand-Protein Interaction Analysis
There are no available studies confirming the direct binding of this compound to any specific protein target. Research employing methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays to determine binding affinity (K_D), kinetics, and thermodynamics for this compound has not been published.
Intracellular Signaling Cascade Modulation
Information regarding the effects of this compound on intracellular signaling pathways is absent from the scientific literature. There are no reports on its ability to modulate the activity of protein kinases, G-protein coupled receptors, or other signaling molecules. Consequently, its mechanism of action at the cellular level remains uncharacterized.
In Vitro Cellular Permeability and Transport Studies
Cell Line Models for Permeability Assessment
No studies have been published that assess the cellular permeability of this compound using in vitro models. Commonly used cell lines for such assessments include Caco-2, MDCK, and PAMPA, which are utilized to predict intestinal absorption and blood-brain barrier penetration. However, no data for this specific compound are available.
Interaction with Efflux Transporters (e.g., P-glycoprotein)
There is no research available to indicate whether this compound is a substrate or inhibitor of major efflux transporters, such as P-glycoprotein (P-gp). Such studies are crucial for understanding the potential for multidrug resistance and for predicting drug-drug interactions.
Computational Chemistry and Molecular Modeling Studies of 3 2 Azetidin 3 Yloxy Ethyl Pyridine
Quantum Chemical Calculations
Reactivity and Stability Predictions
Computational studies are instrumental in predicting the reactivity and stability of novel chemical entities like 3-(2-(Azetidin-3-yloxy)ethyl)pyridine. The molecule's structure incorporates several key features that are subject to computational analysis: a pyridine (B92270) ring, an azetidine (B1206935) ring, and an ether linkage.
The pyridine ring, a nitrogen-containing heterocycle, generally influences the molecule's electronic properties and potential for nucleophilic or electrophilic attack. nih.gov The nitrogen atom in the pyridine ring can act as a nucleophile or a site for N-oxidation. nih.gov The reactivity of the pyridine nucleus is a critical aspect in the design of new therapeutic agents. tjnpr.org
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. These calculations can map electron density to identify sites most susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atom of the pyridine ring is a likely site for electrophilic attack or protonation. nih.gov
Table 1: Predicted Reactive Sites of this compound
| Molecular Feature | Predicted Reactivity | Computational Analysis Method |
|---|---|---|
| Pyridine Nitrogen | Site for electrophilic attack, protonation, N-oxidation | Electrostatic Potential Mapping, HOMO/LUMO Analysis |
| Azetidine Ring | Potential for nucleophilic ring-opening due to strain | Strain Energy Calculation, Reaction Barrier Modeling |
| Ether Oxygen | Potential site for protonation | Electrostatic Potential Mapping |
In Silico Prediction of Pharmacokinetic Properties (ADMET)
In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are vital in the early stages of drug discovery. researchgate.net These computational models use the chemical structure of a compound to forecast its pharmacokinetic profile, helping to identify candidates with favorable properties. dergipark.org.trnih.gov For this compound, various computational tools can be used to generate a theoretical ADMET profile.
Absorption and Distribution Potential (e.g., Blood-Brain Barrier Penetration)
The potential for a compound to be absorbed and distributed throughout the body, including its ability to cross the blood-brain barrier (BBB), can be estimated using computational models. nih.gov These predictions are often based on physicochemical properties derived from the molecule's structure, such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
Machine learning algorithms, including support vector machines (SVM) and random forest models, are frequently trained on large datasets of compounds with known BBB permeability to predict the behavior of new molecules. nih.govnih.govmdpi.comfrontiersin.org These models assess whether a compound is likely to penetrate the central nervous system (CNS). nih.gov Achieving sufficient brain exposure is a significant challenge for CNS-targeted agents. drughunter.com
Table 2: Predicted Physicochemical Properties and CNS Penetration for this compound
| Property | Predicted Value Range | Implication for BBB Penetration |
|---|---|---|
| Molecular Weight ( g/mol ) | ~192.25 | Favorable (typically < 450) |
| LogP (Lipophilicity) | 1.0 - 2.5 | Favorable (typically 1-3) |
| Topological Polar Surface Area (TPSA) (Ų) | 40 - 60 | Favorable (typically < 90) |
| Hydrogen Bond Donors | 1 | Favorable (typically < 3) |
| Hydrogen Bond Acceptors | 3 | Favorable (typically < 7) |
Metabolic Hot Spot Prediction (e.g., P450 interactions)
Computational tools can predict the sites on a molecule most likely to undergo metabolism, often referred to as "metabolic hot spots" or "sites of metabolism" (SOMs). nih.govresearchgate.net This is crucial as metabolism by enzymes like the Cytochrome P450 (CYP) superfamily can significantly impact a compound's efficacy and clearance. nih.gov
For this compound, several potential metabolic transformations can be predicted. The pyridine ring is a common site for N-oxidation. The ethyl linker could undergo hydroxylation. The azetidine ring could also be a site for oxidation or other transformations. Models that predict interactions with specific CYP isozymes (e.g., CYP3A4, CYP2D6) are particularly important, as inhibition of these enzymes can lead to drug-drug interactions. nih.gov
Table 3: Predicted Metabolic Hot Spots for this compound
| Potential Site of Metabolism | Type of Metabolic Reaction | Mediating Enzyme Family (Predicted) |
|---|---|---|
| Pyridine Nitrogen | N-oxidation | Cytochrome P450 (CYP) |
| Ethyl chain (alpha/beta carbons) | Hydroxylation | Cytochrome P450 (CYP) |
| Carbon adjacent to azetidine N | N-dealkylation | Cytochrome P450 (CYP) |
Excretion Pathway Predictions
Compounds with lower molecular weight and higher water solubility are often cleared renally (via urine). In contrast, larger, more lipophilic compounds are typically cleared via the biliary-fecal route. nih.gov Given the moderate molecular weight and predicted LogP of this compound, it is plausible that both renal and hepatic clearance mechanisms could contribute to its excretion. For some pyridine derivatives, fecal excretion has been observed to be the predominant pathway. nih.gov More advanced quantitative structure-property relationship (QSPR) models would be needed to make a more definitive prediction.
Development as Chemical Probes for Biological Target Validation
Chemical probes are essential tools for dissecting complex biological processes. The development of this compound as a chemical probe could provide valuable insights into the function of specific proteins and pathways. A structurally similar compound, 3-(2(S)-azetidinylmethoxy)pyridine (also known as A-85380), is a high-affinity ligand for α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.gov. This suggests that this compound may also interact with nAChRs or other related receptors, making it a promising candidate for probe development.
A well-characterized chemical probe derived from this compound could be instrumental in mechanistic biology studies. By specifically binding to its target protein, such a probe would allow researchers to investigate the protein's role in cellular signaling cascades, enzyme kinetics, and other fundamental biological processes. For instance, if the compound targets a specific receptor, it could be used to study receptor activation or inhibition, downstream signaling events, and the physiological consequences of modulating that receptor's activity. The development of novel pyridine and pyrimidine-based fluorescent probes highlights the potential for creating imaging agents to visualize biological targets and processes in living cells mdpi.com.
In the fields of functional genomics and proteomics, chemical probes are utilized to identify and validate the functions of genes and their protein products on a large scale nih.govnih.govresearchgate.net. A probe based on this compound could be employed in techniques such as chemical proteomics to isolate and identify its binding partners from complex biological samples. This would not only confirm its primary target but could also reveal previously unknown off-target interactions, providing a more comprehensive understanding of its biological activity. Such studies are crucial for elucidating the molecular basis of diseases and identifying new therapeutic targets nih.gov.
Optimization as Lead Compounds for Pre-clinical Research
A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. Given the established activity of similar compounds, this compound represents a promising scaffold for lead optimization. The goal of this process is to refine the molecule into a preclinical candidate with improved efficacy and safety profiles hilarispublisher.comdanaher.com.
To improve the therapeutic potential of this compound, medicinal chemists would likely explore various strategies to enhance its potency and selectivity for its biological target. This involves synthesizing a series of analogs with systematic modifications to the core structure. For example, the addition of halogen substituents to the pyridine ring of the related compound A-85380 has been shown to significantly impact its affinity for nAChRs nih.gov. Similar modifications to this compound could fine-tune its interaction with its target. The use of computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the design of these new analogs danaher.comnih.gov. The development of potent and highly selective antagonists for other receptors, such as the metabotropic glutamate subtype 5 receptor, demonstrates the feasibility of this approach for pyridine-containing compounds nih.gov.
| Modification Strategy | Rationale | Potential Outcome |
| Halogenation of the pyridine ring | To alter electronic properties and steric interactions with the binding pocket. | Increased potency and/or selectivity. |
| Alkylation of the azetidine nitrogen | To explore additional binding interactions and modify physicochemical properties. | Improved cell permeability and metabolic stability. |
| Modification of the ethyl ether linker | To optimize the distance and orientation between the pyridine and azetidine moieties. | Enhanced binding affinity. |
| Introduction of chiral centers | To investigate stereospecific interactions with the target. | Identification of a more potent enantiomer. |
Beyond potency and selectivity, a successful drug candidate must possess favorable pharmacological properties, including absorption, distribution, metabolism, and excretion (ADME). For this compound, this would involve optimizing its physicochemical properties to improve aqueous solubility, metabolic stability, and oral bioavailability mdpi.com. Strategies could include the introduction of polar functional groups or the modification of sites susceptible to metabolic degradation. For instance, replacing a pyridine ring with a thiazole-containing heterocycle has been shown to improve the antimalarial activity of a 3-alkylpyridine alkaloid analog nih.gov. Preclinical evaluations in animal models are essential to assess the in vivo efficacy and safety of the optimized compounds hilarispublisher.com. The development of novel TRPV3 antagonists with favorable preclinical profiles in pain models demonstrates the successful application of these optimization strategies nih.gov.
| Pharmacological Property | Improvement Strategy |
| Aqueous Solubility | Introduction of polar groups (e.g., hydroxyl, amine). |
| Metabolic Stability | Blocking metabolically labile sites (e.g., with fluorine atoms). |
| Oral Bioavailability | Optimization of lipophilicity (LogP) and polar surface area (PSA). |
| Permeability | Modification of hydrogen bonding capacity. |
Exploration of Novel Synthetic Pathways and Methodologies
The efficient and scalable synthesis of this compound and its analogs is crucial for its further development. Research in this area would focus on developing novel synthetic routes that are cost-effective, high-yielding, and allow for the facile introduction of chemical diversity. The synthesis of related pyridine derivatives often serves as a foundation for developing new methodologies nih.govnih.gov. The development of new synthetic strategies for functionalized azetidine derivatives is also highly relevant nih.gov. The exploration of cycloaddition reactions, for example, has led to the synthesis of novel spiro-pyrrolidine derivatives with potential biological activity mdpi.com. Similarly, new methods for constructing fused pyrano[2,3-b]pyridine systems are being developed ekb.eg. Such advancements in synthetic chemistry will be instrumental in advancing the research on this compound.
Q & A
Q. What are the optimal synthetic routes for 3-(2-(Azetidin-3-yloxy)ethyl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are documented for analogous azetidine-pyridine derivatives:
- Reflux in mixed solvents : Use a toluene/water/ethanol mixture at 80°C for 24 hours, followed by extraction with chloroform and DI water. Purification via column chromatography yields the product .
- Deprotection and precipitation : Dissolve intermediates (e.g., tert-butyl-protected precursors) in ethanol, add excess HI, and stir overnight. Precipitate with diethyl ether and wash with methanol to isolate the final compound .
Key factors include solvent polarity (to stabilize intermediates), reaction time (to avoid side reactions), and purification techniques (e.g., column chromatography for isomers).
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the azetidine ring connectivity and pyridine substitution pattern. For example, azetidine protons resonate at δ 3.5–4.0 ppm (coupling with ethyloxy groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) . HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity (>95% required for biological studies) .
Q. What are the primary challenges in handling azetidine-containing compounds like this derivative?
- Methodological Answer : Azetidine’s strained ring makes it prone to ring-opening under acidic/basic conditions. Key precautions:
- Avoid prolonged exposure to strong bases (e.g., K₂CO₃) during coupling reactions .
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Use anhydrous solvents (e.g., THF, DMF) for reactions involving azetidine nucleophiles .
Advanced Research Questions
Q. How do substitution reactions at the pyridine or azetidine moieties alter the compound’s bioactivity?
- Methodological Answer : The chlorine atom on the pyridine ring (if present) can undergo nucleophilic aromatic substitution with amines or thiols to generate derivatives. For example:
- React with primary amines (e.g., benzylamine) in DMF at 100°C for 12 hours to yield aminated analogs .
- The azetidine’s oxygen can act as a hydrogen-bond acceptor, influencing binding to biological targets (e.g., enzymes or receptors). Computational docking (e.g., AutoDock Vina) paired with SAR studies can map critical interactions .
Q. What strategies resolve contradictory data in reactivity or biological assay results for this compound?
- Methodological Answer :
- Control experiments : Verify reagent purity (e.g., HI stability in ethanol) and exclude moisture via Karl Fischer titration .
- Orthogonal assays : Cross-validate bioactivity using SPR (surface plasmon resonance) and cellular assays (e.g., IC₅₀ in HEK293 cells).
- Isomer separation : Use chiral HPLC (e.g., Chiralpak IA column) if stereoisomers form during synthesis .
Q. How can computational modeling predict the compound’s behavior in catalytic or biological systems?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-31G*) model electron density to predict sites for electrophilic/nucleophilic attacks .
- MD simulations (e.g., GROMACS) assess stability in lipid bilayers or protein-binding pockets over 100-ns trajectories.
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition risks .
Q. What analytical techniques identify degradation products under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24 hours. Monitor via LC-MS to detect hydrolyzed products (e.g., ring-opened azetidine or oxidized pyridine).
- Stability-indicating assays : Use UPLC with a BEH C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in acetonitrile/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
